Product packaging for 4-Methyl-6-(piperazin-1-yl)nicotinic acid(Cat. No.:)

4-Methyl-6-(piperazin-1-yl)nicotinic acid

Cat. No.: B11797523
M. Wt: 221.26 g/mol
InChI Key: RJYLRZWMLGGBKA-UHFFFAOYSA-N
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Description

Historical Context and Significance of Nicotinic Acid Derivatives in Pharmaceutical Sciences

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental compound in human health. Its role in preventing pellagra was a crucial discovery in nutritional science. wikipedia.org The pharmacological potential of nicotinic acid became evident in 1955 when it was identified as a lipid-lowering agent. wikipedia.orgnih.gov This discovery established it as the first drug of its kind for treating hyperlipidemia, a condition characterized by high levels of fats in the blood. researchgate.net For a time, it was the only available drug that could effectively lower both cholesterol and triglycerides. nih.gov

The success of nicotinic acid prompted extensive research into its derivatives. Scientists began to synthesize new molecules based on the nicotinic acid scaffold with the aim of enhancing therapeutic effects and minimizing undesirable side effects. chemistryjournal.netresearchgate.net These research efforts have led to the development of numerous derivatives with applications extending beyond lipid management to areas such as inflammation, analgesia, and neuroprotection. researchgate.netchemistryjournal.net The modification of the nicotinic acid structure has been a fruitful strategy in the search for new and improved therapeutic agents. researchgate.netnih.gov

Rationale for Researching 4-Methyl-6-(piperazin-1-yl)nicotinic acid

The investigation into this compound is driven by the principles of rational drug design. The core structure of nicotinic acid is a versatile platform for chemical modification, and the introduction of specific functional groups can significantly alter a molecule's biological properties.

The specific combination of a methyl group and a piperazine (B1678402) ring on the nicotinic acid framework is hypothesized to yield a compound with unique or improved therapeutic properties. Researchers are interested in exploring how these structural changes affect its biological activity, with the ultimate goal of identifying a novel compound that could offer advantages over existing treatments.

Overview of Current Academic Interest and Identified Research Gaps concerning this compound

Academic interest in this compound is currently situated in the early stages of discovery and preclinical research. While it is available for research purposes from various chemical suppliers, comprehensive studies on its biological effects and potential therapeutic applications are not yet widely published.

A primary research gap is the lack of detailed information regarding the compound's specific molecular targets and its mechanism of action. Although it is a derivative of nicotinic acid, it is not yet known whether it functions through the same biological pathways as its parent compound or if it possesses entirely new mechanisms of action.

Furthermore, there is a need for thorough investigation into its pharmacokinetic profile, which includes how it is absorbed, distributed, metabolized, and excreted by the body. In vivo studies in relevant disease models are also required to validate any therapeutic potential and to establish a clear understanding of its effects. The long-term biological impact and a comprehensive safety profile of this compound remain to be determined through further scientific inquiry.

Established Synthetic Pathways for this compound

The construction of this compound can be approached through several established strategies, primarily involving the sequential or convergent assembly of the substituted pyridine ring and the introduction of the piperazine group.

Pyridine Carboxylation Approaches

One fundamental approach to synthesizing nicotinic acid derivatives involves the carboxylation of a pre-existing pyridine ring. This is most commonly achieved through the oxidation of an alkyl group, typically a methyl group, at the C-3 position of the pyridine ring. Industrial production of nicotinic acid itself often relies on the oxidation of 3-methylpyridine (3-picoline) or 5-ethyl-2-methylpyridine. nih.gov

For the target molecule, a hypothetical pathway would involve the synthesis of a 3,4-dimethyl-2-(piperazin-1-yl)pyridine intermediate, followed by selective oxidation of the methyl group at the 3-position to yield the carboxylic acid. The challenge in this approach lies in achieving regioselective oxidation, as the other methyl group and the piperazine ring are also susceptible to oxidative conditions.

Table 1: Common Oxidizing Agents for Alkylpyridine Oxidation

Oxidizing Agent Typical Conditions Notes
Nitric Acid (HNO₃) High temperature and pressure Industrial method, can generate NOx byproducts. nih.gov
Potassium Permanganate (KMnO₄) Aqueous solution, heating A classic, strong oxidizing agent.
Air/Oxygen with Catalyst Gas phase, metal oxide catalysts (e.g., V₂O₅) Used in oxidative ammonolysis to form nitriles, which are then hydrolyzed. nih.gov

Nucleophilic Substitution Methodologies

A more common and generally more regioselective strategy for this class of compounds is the nucleophilic aromatic substitution (SNAr) reaction. nih.gov This pathway typically involves the displacement of a leaving group, such as a halogen, from the pyridine ring by a nucleophile. The electron-deficient nature of the pyridine ring, particularly at the C-2 and C-6 positions, facilitates this type of reaction. nih.gov

In the context of synthesizing this compound, a standard approach would begin with a 6-halo-4-methylnicotinic acid derivative, such as 6-chloro-4-methylnicotinic acid. The chlorine atom at the C-6 position serves as an excellent leaving group for substitution by piperazine. Piperazine acts as an efficient nucleophile, attacking the electron-deficient carbon and displacing the chloride. researchgate.net

A representative reaction is the synthesis of Netupitant, a drug containing a 6-(piperazinyl)nicotinic acid core. The synthesis involves the addition of N-methylpiperazine to a 6-chloronicotinic acid derivative, demonstrating the viability of this methodology. nih.gov

Reaction Scheme Example: Starting Material: 6-chloro-4-methylnicotinic acid Nucleophile: Piperazine Product: this compound

Multi-step Synthesis Strategies Utilizing Functional Group Transformations

Complex substituted pyridines often require multi-step synthetic sequences that involve the careful orchestration of functional group interconversions. These strategies provide the flexibility to introduce substituents in a specific order and to manage sensitive functional groups through the use of protecting groups.

A plausible multi-step synthesis for this compound could start from a readily available precursor like 6-chloronicotinic acid. nih.gov A sequence could involve:

Introduction of the Methyl Group: A methyl group could be introduced at the C-4 position via a cross-coupling reaction or by building the ring from acyclic precursors.

Nucleophilic Substitution: Introduction of the piperazine moiety by reacting the 6-chloro intermediate with piperazine, as described in the previous section. nih.gov

Functional Group Manipulation: The carboxylic acid group might be protected as an ester (e.g., a methyl or ethyl ester) during the synthesis to prevent unwanted side reactions, followed by a final hydrolysis step to yield the desired nicotinic acid. chemicalbook.com

The synthesis of related compounds, such as methyl [6-(4-methyl-piperazin-1-yl)-4-o-tolyl-pyridin-3-yl]-carbamate, showcases such transformations, where a nicotinamide (amide) is converted into a carbamate. chemicalbook.com

Methodological Advancements in Nicotinic Acid and Piperazine Derivative Synthesis

Continuous innovation in synthetic organic chemistry provides new and more efficient tools for constructing complex heterocyclic molecules like this compound.

Developments in Pyridine Ring Construction and Functionalization

While classical methods for pyridine synthesis remain important, recent decades have seen significant advances in the direct C-H functionalization of pyridine rings. ingentaconnect.comresearchgate.net These methods avoid the need for pre-functionalized starting materials (like halogenated pyridines), offering more atom-economical and efficient routes. researchgate.netnih.gov

Key advancements include:

Transition Metal Catalysis: A variety of transition metals, including palladium, iridium, rhodium, and copper, have been used to catalyze the direct arylation, alkylation, borylation, and silylation of pyridine C-H bonds. nih.gov These reactions can be directed to specific positions (C2, C3, or C4) depending on the catalyst and directing group used. ingentaconnect.comnih.gov

Directing Groups: The pyridine nitrogen itself can act as a directing group, typically favoring functionalization at the C2 position. nih.gov To achieve functionalization at other positions, removable directing groups can be temporarily installed on the nitrogen or at another position on the ring. researchgate.net

Pyridine N-Oxides: The use of pyridine N-oxides is a common strategy to alter the reactivity of the pyridine ring, facilitating C-H activation and enabling functionalization patterns that are difficult to achieve with the parent pyridine. ingentaconnect.com

Table 2: Examples of Modern Pyridine Functionalization Methods

Method Catalyst/Reagent Position Functionalized Reference Type
Ir-catalyzed Borylation Iridium complexes C3-position Suzuki-Miyaura cross-coupling precursor. nih.gov
Pd-catalyzed Arylation Palladium complexes C3-position Achieves high regioselectivity. nih.gov

Innovations in Piperazine Moiety Introduction and Modification

The piperazine moiety is a crucial pharmacophore found in numerous approved drugs. mdpi.comnih.gov While nucleophilic substitution remains a workhorse for its introduction, modern cross-coupling reactions have broadened the scope and efficiency of synthesizing N-aryl piperazines. nih.gov

Notable innovations include:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds and is widely used to couple piperazines with aryl halides or triflates. It offers high functional group tolerance and generally good yields. nih.gov

Ullmann-Goldberg Reaction: A copper-catalyzed alternative to the Buchwald-Hartwig amination, this reaction is also effective for N-arylation of piperazines, particularly with electron-deficient or sterically hindered aryl halides. nih.gov

Direct C-H Functionalization of Piperazine: While most drugs feature substitution on the nitrogen atoms, recent research has focused on the more challenging C-H functionalization of the piperazine ring itself. mdpi.comresearchwithnj.com These methods, often employing photoredox or transition metal catalysis, allow for the introduction of substituents directly onto the carbon backbone of the piperazine, opening up new avenues for structural diversity. mdpi.com

The introduction of the piperazine ring can significantly improve the pharmacokinetic properties of a drug candidate, such as solubility and bioavailability, due to the two basic nitrogen atoms that can serve as hydrogen bond acceptors. mdpi.comresearchgate.net

An in-depth analysis of the synthetic strategies and chemical transformations involving this compound reveals a landscape rich with potential for optimization and functionalization. This article explores the nuances of its synthesis, the reactivity of its constituent functional groups, and the application of sustainable chemical practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3O2 B11797523 4-Methyl-6-(piperazin-1-yl)nicotinic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

4-methyl-6-piperazin-1-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H15N3O2/c1-8-6-10(13-7-9(8)11(15)16)14-4-2-12-3-5-14/h6-7,12H,2-5H2,1H3,(H,15,16)

InChI Key

RJYLRZWMLGGBKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N2CCNCC2

Origin of Product

United States

Spectroscopic and Advanced Analytical Characterization Methodologies for 4 Methyl 6 Piperazin 1 Yl Nicotinic Acid

Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of 4-Methyl-6-(piperazin-1-yl)nicotinic acid, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of this compound. Unlike standard MS, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other molecules with the same nominal mass.

For a related compound, N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, HRMS analysis yielded an exact mass that was within 1.8 millimass units (mmu) of the calculated value, confirming its elemental composition. Similarly, for this compound (C11H15N3O2), HRMS would be used to verify its calculated molecular weight. The high mass accuracy of HRMS provides strong evidence for the compound's identity, which is a crucial step in its characterization.

Table 1: Illustrative HRMS Data for Piperazine-Containing Compounds

Compound Name Calculated Mass (amu) Found Mass (amu) Δ (mmu) Reference
C22H27ClN7O2S 488.1635 488.1617 1.8
C23H29ClN7O2S 502.1792 502.1787 0.5

This table presents data for analogous complex molecules to illustrate the precision of HRMS.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like this compound. In ESI-MS, the compound is typically protonated to form a pseudomolecular ion [M+H]+. The resulting mass spectrum will prominently feature this ion, confirming the molecular weight of the compound.

Furthermore, by inducing fragmentation of the [M+H]+ ion (a technique known as tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. For nicotinic acid and its derivatives, common fragmentation pathways include the loss of water (-H2O) and carbon dioxide (-CO2) from the carboxylic acid group. The piperazine (B1678402) ring can also undergo characteristic fragmentation. Analysis of these fragment ions provides valuable structural information that complements data from other analytical methods. For instance, a study on nicotinic acid and its metabolites utilized ESI-MS to monitor the transition of protonated molecular ions to specific fragment ions for quantification.

Table 2: Predicted ESI-MS Fragmentation for this compound

Ion Description Predicted m/z
[M+H]+ Protonated molecular ion 222.12
[M+H - H2O]+ Loss of water 204.11
[M+H - COOH]+ Loss of carboxylic group 177.12

This table is based on common fragmentation patterns of nicotinic acids and piperazine derivatives and represents predicted values.

X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and revealing its conformational preferences.

For piperazine-containing compounds, XRD studies often show the piperazine ring adopting a stable chair conformation. In the crystal structure of 6-Methylnicotinic acid, intermolecular hydrogen bonds involving the carboxylic acid group and the pyridine nitrogen atom play a significant role in stabilizing the crystal packing. It is expected that this compound would exhibit similar intermolecular hydrogen bonding, potentially involving the carboxylic acid, the pyridine nitrogen, and the secondary amine of the piperazine ring. This intricate network of interactions dictates the macroscopic properties of the crystalline material. Powder XRD can also be used to identify the specific crystalline form (polymorph) of the compound.

Table 3: Expected Crystallographic Data Parameters from X-ray Diffraction Analysis

Parameter Description Expected Information for this compound
Crystal System The symmetry of the unit cell. e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry elements of the crystal. e.g., P2₁/c
Unit Cell Dimensions The lengths and angles of the unit cell. a, b, c (Å); α, β, γ (°)
Conformation The spatial arrangement of atoms. Confirmation of piperazine chair conformation.

This table outlines the type of data obtained from a single-crystal X-ray diffraction experiment.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both assessing the purity of synthesized this compound and for its isolation in a highly pure form.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. The technique separates the target compound from impurities, starting materials, and by-products. A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile, often with an acid modifier such as formic or acetic acid.

Detection is typically performed using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance, such as around 263 nm. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high precision, with low within-day and between-day variance.

Table 4: Typical HPLC Method Parameters for Analysis

Parameter Example Value Reference
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 - 1.5 mL/min
Detection UV at ~260 nm

This table provides a representative set of conditions for the HPLC analysis of nicotinic acid derivatives.

Preparative Chromatography and Recrystallization Techniques

For the purification of this compound on a larger scale, preparative HPLC is often employed. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to isolate gram-level quantities of the pure compound. The fractions containing the pure product are collected, and the solvent is removed to yield the purified solid.

Following chromatographic purification, or as an alternative final purification step, recrystallization is used to obtain a highly crystalline product with high purity. The choice of solvent is crucial; an ideal solvent will dissolve the compound at an elevated temperature but not at room temperature, while impurities remain soluble at lower temperatures. For related nitrogen-containing heterocyclic compounds like nicotinamide, solvent systems such as water-containing alcohols have been used effectively. The slow cooling of a saturated solution allows for the formation of well-defined crystals, excluding impurities from the crystal lattice.

Pharmacological and Biological Activity Profiling of 4 Methyl 6 Piperazin 1 Yl Nicotinic Acid Mechanistic Focus

Enzymatic Modulation and Inhibition Studies

Detailed enzymatic assays to determine the modulatory or inhibitory effects of 4-Methyl-6-(piperazin-1-yl)nicotinic acid on various enzymes are not present in the available scientific literature.

Kinase Inhibition Activities

There is no published data from kinase inhibition screening assays for this compound. Therefore, its activity profile against various kinases is unknown.

Enzyme Inhibition Profiles (e.g., RNase H, Soluble Epoxide Hydrolase)

No experimental data has been found that characterizes the inhibitory activity of this compound against enzymes such as RNase H or soluble epoxide hydrolase.

Neuropharmacological Mechanistic Studies

In the absence of primary research on the biological activity of this compound, there are no neuropharmacological mechanistic studies available to be reported.

Data Tables

No experimental data is available to populate the following tables.

Table 1: Receptor Binding Affinity of this compound

Receptor Target Binding Affinity (Ki/IC50) Assay Type
Nicotinic Acetylcholine Receptors Data Not Available -
Histamine H4 Receptor Data Not Available -

Table 2: Enzymatic Inhibition by this compound

Enzyme Target Inhibition (IC50/% Inhibition) Assay Type
Kinases Data Not Available -
RNase H Data Not Available -

Modulation of Neurotransmitter Systems (e.g., Serotonin, Norepinephrine, GABAergic Systems)

Research into arylpiperazine derivatives containing nicotinic acid isomers (isonicotinic and picolinic acids) has demonstrated antidepressant-like effects in animal models. nih.gov These effects appear to be mediated through interactions with the serotonergic system. For instance, the activity of certain arylpiperazine isonicotinamide derivatives was blocked by antagonists of the serotonin 5-HT1A receptor, indicating a mechanism dependent on this receptor subtype. nih.govresearchgate.net One specific compound's action was also linked to the 5-HT2C receptor, highlighting the potential for complex interactions within the serotonin system. nih.govresearchgate.net

Furthermore, there is a fundamental interplay between nicotinic and GABAergic signaling in neuronal development. Nicotinic acetylcholine receptors (nAChRs) have been shown to modulate the release of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. nih.govnih.gov Nicotine, acting on these receptors, can enhance the frequency of GABA-mediated giant depolarizing potentials (GDPs) in the developing hippocampus, a process crucial for the proper formation of neural circuits. nih.gov This established link between nicotinic receptor activation and GABAergic modulation suggests that compounds incorporating a nicotinic acid structure could potentially influence GABAergic transmission.

Immunomodulatory and Anti-inflammatory Mechanistic Pathways

The nicotinic acid scaffold is known for its immunomodulatory effects, and derivatives have been synthesized to explore these properties further. The incorporation of a piperazine (B1678402) moiety may influence the potency and mechanism of these anti-inflammatory actions.

Nitrite Inhibition Activity in Cellular Models

In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, novel nicotinic acid derivatives have been shown to inhibit the production of nitrite. nih.gov This is a key indicator of anti-inflammatory activity, as nitrite is a stable oxidation product of nitric oxide (NO), a pro-inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS). Several synthesized nicotinic acid derivatives demonstrated potent inhibition of nitrite accumulation, suggesting they can suppress excessive NO production in inflammatory conditions. nih.gov

Modulation of Inflammatory Cytokines (e.g., TNF-α, IL-6) in Macrophage Cells

The anti-inflammatory effects of nicotinic acid derivatives extend to the modulation of key pro-inflammatory cytokines. In LPS/IFN-γ stimulated macrophages, certain derivatives were found to significantly reduce the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The inhibitory potency of some of these compounds on cytokine production was comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. nih.gov This is consistent with broader research on niacin (nicotinic acid), which has been shown in meta-analyses to cause a notable reduction in circulating levels of TNF-α. nih.gov Similarly, other piperazine derivatives have demonstrated the ability to lower levels of pro-inflammatory cytokines, including TNF-α and IL-1β, in models of inflammation. nih.gov

Impact on Inflammatory Enzyme Expression (e.g., iNOS, COX-2)

The mechanism behind the reduction in inflammatory mediators by nicotinic acid derivatives involves the downregulation of key enzymes. Studies have confirmed that the most active anti-inflammatory nicotinic acid compounds reduce the expression of both iNOS and Cyclooxygenase-2 (COX-2) in macrophage cells. nih.gov COX-2 is a critical enzyme in the synthesis of prostaglandins, which are central to the inflammatory response. The ability to inhibit the expression of both iNOS and COX-2 points to a multi-faceted anti-inflammatory mechanism. nih.gov Research on other nicotinic acid derivatives has also highlighted their potential as selective COX-2 inhibitors, which is a desirable profile for anti-inflammatory agents due to a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. nih.gov

Table 1: Anti-inflammatory Activity of Novel Nicotinic Acid Derivatives in RAW 264.7 Macrophage Cells Data extracted from a study on related nicotinic acid derivatives, not this compound.

Compound ID Nitrite Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
4d High Significant Significant
4f High Significant Significant
4g High Significant Significant
4h High Significant Significant
5b High Significant Significant
Ibuprofen Significant Significant Significant

In Vitro Studies of Antiprotozoal Activity (e.g., Trypanosomiasis targets)

The piperazine moiety is a feature in several compounds developed for antiprotozoal activity. Its combination with a nicotinic acid nucleus presents a novel scaffold for investigation against parasites like Trypanosoma.

Recent in silico studies have explored hybrid molecules combining a 1-piperazine indole structure with nicotinic acid analogs, specifically targeting Trypanosoma brucei phosphofructokinase, an essential enzyme for the parasite. nih.gov These computational models suggest that such derivatives have the potential for effective binding and inhibitory activity. nih.gov

Experimental studies on other bicyclic compounds featuring an N-methylpiperazinyl group have demonstrated potent in vitro activity against Trypanosoma brucei rhodesiense, the parasite responsible for a form of African trypanosomiasis. nih.gov Some of these derivatives exhibited high antitrypanosomal activity with IC₅₀ values in the nanomolar range (≤0.087μM). nih.gov Similarly, nitrotriazole-based piperazine compounds have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov The consistent antiprotozoal activity observed in various piperazine-containing molecules underscores the potential of this chemical class in the development of new treatments for trypanosomiasis. nih.govnih.govmdpi.com

Table 2: Antitrypanosomal Activity of Related Piperazine Derivatives Data from studies on different N-methylpiperazinyl and nitrotriazole-based piperazine compounds.

Compound Class Target Organism Potency (IC₅₀)
Bicyclo-octyl ω-(4-piperazin-1-yl)alkanoates Trypanosoma brucei rhodesiense ≤0.087 µM
Nitrotriazole-based piperazines Trypanosoma cruzi Up to 39-fold more potent than benznidazole

Investigation of Antiviral Activity (e.g., HIV-1 RT inhibition for related derivatives)

Both piperazine and nicotinic acid scaffolds have been independently investigated for antiviral properties, including the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1).

The piperazine structure is flexible and plays a role in the diverse pharmacological properties of many compounds, including those with antiviral activity. researchgate.net A study focused on new piperazine-derived molecules identified compounds with inhibitory activity against HIV-1 Reverse Transcriptase (HIV-1 RT). researchgate.net Molecular docking studies of one promising compound suggested a binding mode similar to the non-nucleoside reverse transcriptase inhibitor (NNRTI) delavirdine, indicating its potential as a lead for further development. researchgate.net The piperazine scaffold has also been explored for activity against other viruses, such as the Chikungunya virus, by targeting the viral capsid protein. nih.gov

While direct studies linking a nicotinic acid-piperazine hybrid to HIV-1 RT inhibition are limited, other derivatives of nicotinic acid have been explored as potential HIV-1 inhibitors. This suggests that the nicotinic acid core can serve as a viable scaffold for designing antiviral agents. The combination of these two pharmacologically active moieties could lead to novel compounds with potential HIV-1 RT inhibitory activity.

Analysis of Antimicrobial and Antifungal Mechanisms

While specific mechanistic studies on this compound are not extensively detailed in publicly available research, the compound's structural features—a nicotinic acid core linked to a piperazine ring—are common in various molecules with established antimicrobial and antifungal properties. The analysis of its potential mechanisms is therefore based on the known activities of these related chemical classes. The versatility of the piperazine scaffold, in particular, allows for a range of interactions with microbial targets. bioengineer.org

The antimicrobial and antifungal efficacy of piperazine derivatives can be attributed to several mechanisms, including the disruption of bacterial cell walls, interference with nucleic acid and protein synthesis, and inhibition of critical enzymes. bioengineer.org

Potential Antibacterial Mechanisms of Action

The bactericidal or bacteriostatic action of compounds containing piperazine and pyridine moieties can be attributed to several well-documented mechanisms.

Interference with Nucleic Acid Synthesis: A primary mechanism for many antibacterial agents featuring a piperazine ring is the inhibition of DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compounds prevent the bacterial cell from dividing and carrying out essential genetic processes, leading to cell death. This mode of action is characteristic of the quinolone class of antibiotics, many of which incorporate a piperazine moiety to enhance potency and spectrum of activity.

Inhibition of Protein Synthesis: Some piperazine derivatives have been shown to target the bacterial ribosome, interfering with the synthesis of proteins. For instance, certain N-substituted piperazinyl compounds carrying a benzylthio-1,3,4-thiadiazole moiety have been reported to inhibit the formation of the 70S initiation complex, a critical step in protein biosynthesis. mdpi.com

Enzyme Inhibition: Molecular docking studies on certain N,N′-disubstituted piperazines suggest they may act as inhibitors of enoyl-acyl carrier protein (ACP) reductase. mdpi.com This enzyme is vital for the synthesis of fatty acids, which are essential components of the bacterial cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to bacterial cell death. mdpi.com

Cell Membrane Disruption: The piperazine nucleus can contribute to compounds that disrupt the bacterial cytoplasmic membrane. This action compromises the integrity of the cell, causing leakage of essential intracellular components and ultimately leading to cell lysis.

Table 1: Summary of Potential Antibacterial Mechanisms

Proposed Mechanism Target Site/Enzyme Effect on Bacteria Relevant Compound Class
Inhibition of DNA Replication DNA Gyrase / Topoisomerase IV Prevents cell division and repair Quinolone-piperazine hybrids
Inhibition of Protein Synthesis Bacterial Ribosome (70S complex) Halts production of essential proteins Substituted piperazine-thiadiazoles mdpi.com
Inhibition of Fatty Acid Synthesis Enoyl-ACP Reductase Disrupts cell membrane formation N,N′-disubstituted piperazines mdpi.com
Cell Membrane Disruption Cytoplasmic Membrane Causes leakage of cellular contents Various piperazine derivatives

Potential Antifungal Mechanisms of Action

The structural components of this compound are also found in compounds with known antifungal activity. The likely mechanisms target structures unique to fungal cells.

Inhibition of Cell Wall Synthesis: A key target in fungi is the cell wall, which is absent in mammalian cells. A critical component of the fungal cell wall is β-(1,3)-D-glucan. Some piperazine derivatives have been identified as inhibitors of the enzyme 1,3-beta-D-glucan synthase, which is responsible for synthesizing this polymer. nih.gov Inhibition of this enzyme compromises the structural integrity of the cell wall, leading to osmotic instability and fungal cell death.

Disruption of Cell Membrane Integrity: The primary sterol in the fungal cell membrane is ergosterol, which is distinct from the cholesterol found in mammalian cell membranes. Many antifungal drugs, particularly those in the azole class, function by inhibiting the cytochrome P-450-dependent 14α-demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. nih.govnih.gov This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, altering membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth. nih.govnih.gov While not an azole, compounds with a piperazine ring can be designed to interfere with this pathway.

Table 2: Summary of Potential Antifungal Mechanisms

Proposed Mechanism Target Site/Enzyme Effect on Fungi Relevant Compound Class
Inhibition of Cell Wall Synthesis 1,3-beta-D-glucan synthase Weakens the cell wall, causing lysis Piperazine propanol derivatives nih.gov
Inhibition of Ergosterol Biosynthesis Cytochrome P-450 14α-demethylase Disrupts cell membrane integrity Azoles, other ergosterol synthesis inhibitors nih.govnih.gov

Structure Activity Relationship Sar Studies and Medicinal Chemistry Optimization for 4 Methyl 6 Piperazin 1 Yl Nicotinic Acid Derivatives

Design Principles for Modulating Biological Activity through Structural Modifications

The design of derivatives based on the 4-Methyl-6-(piperazin-1-yl)nicotinic acid scaffold follows established medicinal chemistry principles. The piperazine (B1678402) ring is a particularly versatile component in drug design, valued for its unique chemical and physical characteristics. researchgate.netresearchgate.net Its six-membered ring contains two nitrogen atoms at opposite positions, which provides a combination of structural rigidity, a large polar surface area, and sites for hydrogen bond donor/acceptor interactions. eurekaselect.comnih.gov These features often lead to enhanced water solubility and favorable ADME (absorption, distribution, metabolism, and excretion) properties. researchgate.neteurekaselect.com

The two distinct nitrogen atoms of the piperazine moiety offer separate points for chemical modification. nih.gov This allows for the fine-tuning of a molecule's basicity, solubility, and affinity for its biological target. researchgate.net Strategic modifications to different parts of the molecule can significantly alter its biological activity, a core concept in drug design. researchgate.net By systematically altering substituents on both the piperazine and nicotinic acid components, researchers can modulate the pharmacokinetic and pharmacodynamic profiles to achieve a desired therapeutic effect. researchgate.net

Impact of Substituents on the Piperazine Ring on Biological Profile

The piperazine ring and its substituents are crucial determinants of the biological activity of many compounds. The N-methyl group in this compound is a simple yet often effective substituent. researchgate.net However, extensive research on related arylpiperazine derivatives shows that modifying this position can have a profound impact on potency and selectivity.

The structure-activity relationship for arylpiperazine derivatives is complex, with the electronic properties of substituents on the aryl ring playing a key role. researchgate.net In some series, introducing electron-withdrawing groups like trifluoromethyl (CF3) or halogens (e.g., fluorine, chlorine) to the aryl ring attached to the piperazine nitrogen can enhance analgesic or receptor antagonistic activity. nih.govmdpi.com Conversely, in other contexts, such substitutions can lead to a decrease or loss of efficacy. mdpi.com The position of the substituent is also critical; for instance, ortho-substitution on the phenyl ring has been shown to increase the basicity of the distal piperazine nitrogen, an effect attributed to steric and conformational factors rather than purely electronic ones. researchgate.net

The nature of the group on the second piperazine nitrogen (the N-methyl position in the parent compound) also significantly influences activity. Studies on various phenylpiperazine derivatives have shown that replacing the methyl group with larger alkyl groups, acyl groups, or sulfonyl groups can modulate biological effects. researchgate.net

Below is a table summarizing the observed impact of various substituents on the biological activity of related arylpiperazine compounds from different studies.

Compound Series Substituent Modification Observed Effect on Biological Activity Target/Assay
Arylpiperazine KetonesAddition of 3-CF3 group to the N-phenyl ring. nih.govPotent analgesic activity.Mouse writhing and hot plate tests.
Arylpiperazine KetonesAddition of 2,3-dimethyl group to the N-phenyl ring. nih.govPotent analgesic activity.Mouse writhing and hot plate tests.
Phenylpiperazine CarbamatesAddition of 3,4-dichloro groups to the N-phenyl ring. mdpi.comMost effective inhibition.Mycobacterium tuberculosis H37Ra.
Phenylpiperazine CarbamatesReplacement of N-phenyl with N-diphenylmethyl. mdpi.comMost effective inhibition.Mycobacterium tuberculosis H37Ra.
Arylpiperazine Ureaspara-Fluoro or para-trifluoromethyl on terminal phenyl ring. nih.govIncreased immune stimulation.Type I Interferon induction.
Arylpiperazine Thioureasmeta-Chloro on terminal phenyl ring. nih.govSlightly increased activity compared to para substitution.Type I Interferon induction.

Role of the Nicotinic Acid Moiety in Receptor and Enzyme Interactions

The nicotinic acid portion of the molecule is fundamental to its interaction with specific biological targets. For nicotinic acid and its direct analogs, the acidic carboxyl group is a key pharmacophoric feature. Mutagenesis studies on the nicotinic acid receptor (GPR109A) have revealed that a specific arginine residue within the receptor's transmembrane domain is responsible for recognizing this acidic moiety. nih.gov This interaction, likely an ionic bond or strong hydrogen bond, is critical for ligand binding and subsequent receptor activation. nih.gov

In the broader context of nicotinic acetylcholine receptors (nAChRs), the binding sites are characterized by a collection of amino acids that form interactions with the ligand. nih.gov While the quaternary nitrogen of agonists like acetylcholine interacts with a conserved tryptophan via a π-cation interaction, other parts of the ligand form hydrogen bonds and van der Waals contacts with the receptor pocket. nih.gov For this compound, the carboxylic acid group and the pyridine ring nitrogen can act as crucial hydrogen bond acceptors, orienting the molecule within the binding site of a target receptor or enzyme. Therefore, this moiety is not merely a structural scaffold but an active participant in molecular recognition.

Scaffold Hopping and Bioisosteric Replacements in Lead Optimization

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover structurally novel compounds that retain the desired biological activity of a known parent molecule. researchgate.netnih.gov These techniques are employed to improve potency, enhance pharmacokinetic properties, simplify synthesis, or secure novel intellectual property. researchgate.netnih.govresearchgate.net

Bioisosteric replacement involves substituting a functional group or part of a molecule with another group that possesses similar physical or chemical properties, thereby maintaining a similar biological effect. nih.govresearchgate.net For derivatives of this compound, one could envision several bioisosteric replacements:

The carboxylic acid group (-COOH) on the nicotinic acid ring could be replaced with a tetrazole ring, a common acidic bioisostere.

The piperazine ring could be substituted with other cyclic diamines like homopiperazine or constrained piperidine analogs to explore conformational effects. researchgate.net

The pyridine ring of the nicotinic acid could be replaced by another heteroaromatic system, such as a pyrimidine or pyrazine, to modulate electronic properties and metabolic stability.

Scaffold hopping is a more drastic approach where the central core of the molecule is replaced with a chemically different scaffold, while preserving the spatial arrangement of key binding features. nih.govresearchgate.net The goal is to identify new chemical classes that can interact with the same biological target. A successful scaffold hop would maintain the relative positions of, for example, the basic nitrogen of the piperazine, the aromatic system, and the hydrogen-bonding features of the nicotinic acid moiety, but with a completely different connecting framework. This allows for the exploration of entirely new chemical space. researchgate.net

Rational Design of Analogs for Enhanced Target Selectivity and Potency (e.g., Equilibrative Nucleoside Transporter selectivity)

Rational drug design leverages structural information about a target to create more potent and selective inhibitors. The piperazine scaffold is a component of known inhibitors for various targets, including Equilibrative Nucleoside Transporters (ENTs). nih.govfrontiersin.org ENTs are crucial for transporting nucleosides across cell membranes and are targets for cancer and cardiovascular therapies. researchgate.netpolyu.edu.hk

The design of specific ENT inhibitors provides an excellent example of rational design principles. For instance, the ENT1 inhibitor dilazep, which contains piperazine-like features, was rationally modified based on its X-ray crystal structure to create new analogs with improved analgesic effects and fewer side effects. nih.govnih.gov

Structure-activity relationship studies on a series of piperazine-containing ENT inhibitors revealed key structural requirements for activity. frontiersin.orgpolyu.edu.hk In one study of FPMINT analogues, which feature a (fluorophenyl)piperazin-1-yl)methyl group, it was found that:

The presence of a halogen substituent on the fluorophenyl moiety attached to the piperazine ring was essential for inhibitory activity against both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk

Replacing a larger naphthalene moiety with a smaller benzene ring eliminated the inhibitory effects. frontiersin.orgpolyu.edu.hk

Adding specific groups back onto the benzene ring could restore activity, demonstrating high sensitivity to the size and electronic nature of this part of the molecule. frontiersin.orgpolyu.edu.hk

These findings illustrate how systematic structural modifications, guided by an understanding of the target, can lead to the development of analogs with enhanced potency and a desired selectivity profile.

Conformational Effects on Biological Activity

The three-dimensional shape, or conformation, of a molecule is a critical factor governing its biological activity. The molecule must adopt a specific orientation to fit correctly into the binding site of its target protein. The arylpiperazine framework is semi-rigid but possesses rotational freedom around the bond connecting the aryl ring to the piperazine nitrogen. The preferred conformation can be influenced by the nature and position of substituents.

Studies have shown that steric and conformational effects, not just electronic properties, can modulate the basicity of the piperazine nitrogen and its interaction with targets. researchgate.net The relative orientation of the key pharmacophoric elements—the basic nitrogen, the aromatic systems, and hydrogen-bonding groups—is dictated by the molecule's conformational preferences. Even subtle changes to the structure that alter these preferences can lead to a significant loss or gain of biological activity. Therefore, understanding the conformational landscape of this compound derivatives is essential for rationalizing SAR data and designing new, more effective analogs.

Preclinical in Vitro and in Vivo Mechanistic Investigations of 4 Methyl 6 Piperazin 1 Yl Nicotinic Acid

In Vitro Cellular Assays for Mechanistic Understanding

In vitro cellular assays are crucial for dissecting the molecular mechanisms of a compound. For 4-Methyl-6-(piperazin-1-yl)nicotinic acid, these studies would typically involve examining its interaction with cellular uptake pathways, protein expression, and receptor binding.

Cellular Uptake Studies (e.g., [³H]uridine uptake)

Specific studies on the cellular uptake of this compound, for instance, using radiolabeled uridine ([³H]uridine), have not been extensively reported in the available literature. Such studies would be valuable in determining if the compound affects nucleoside transporters, which can be indicative of broader effects on cellular metabolism and proliferation.

Protein Expression Analysis in Cell Lines (e.g., Western Blotting for Transporters)

Analysis of protein expression in cell lines treated with this compound, particularly focusing on transporters, is a key area for future research. Western blotting could be employed to ascertain whether the compound modulates the expression of specific transporters, which would provide insights into its mechanism of action and potential cellular targets.

Receptor Binding Assays in Cellular Systems

While direct receptor binding assays for this compound are not specified in the provided information, related compounds with nicotinic agonist properties have been studied. For instance, 1-acetyl-4-methylpiperazine has been shown to inhibit [³H]-(-)-nicotine binding to rat brain membranes, indicating interaction with nicotinic acetylcholine receptors (nAChRs) nih.gov. Given its structural similarity, it is plausible that this compound also interacts with nAChRs. The activation of these receptors on inflammatory cells is known to induce anti-inflammatory effects nih.gov.

Target Engagement Studies in Cellular and Subcellular Models

Direct target engagement studies for this compound in cellular and subcellular models are not detailed in the available literature. Such studies would be essential to confirm the interaction of the compound with its putative targets in a cellular context and to understand the downstream signaling pathways it modulates.

Animal Models for Investigating Mechanistic Effects (non-human, focusing on biological pathways and changes, e.g., behavioral changes, anti-inflammatory effects)

Preclinical studies in animal models provide crucial information about the physiological effects of a compound. While specific studies on this compound are limited, research on nicotinic acid and related nicotinic receptor agonists offers insights into potential mechanistic effects.

Nicotinic acid itself has demonstrated antinociceptive and anti-inflammatory effects in various experimental models nih.gov. For instance, oral administration of nicotinic acid inhibited the nociceptive response in the formalin test in mice and reduced mechanical allodynia in a rat model of inflammatory pain nih.gov. It also inhibited paw edema induced by carrageenan in both mice and rats, further supporting its anti-inflammatory activity nih.gov.

Nicotinic receptor agonists, such as dimethylphenylpiperazinium (DMPP), have been shown to possess anti-inflammatory properties in vivo. Administration of DMPP has been found to reduce airway inflammation in a mouse model of asthma physiology.org. The anti-inflammatory effect of nicotinic agonists is thought to be mediated by the activation of nAChRs on inflammatory cells, which in turn modulates intracellular signaling pathways involving PI3K and PLC nih.govphysiology.org.

Behavioral responses to nicotinic compounds have also been investigated. For example, the nicotinic agonist 1-acetyl-4-methylpiperazine was found to reduce locomotor activity in rats, an effect that was blocked by the nicotinic antagonist mecamylamine nih.gov.

Table 1: Summary of Mechanistic Effects in Animal Models (Based on Related Compounds)

Compound/ClassAnimal ModelObserved Mechanistic Effects
Nicotinic AcidMouse, RatAntinociceptive, Anti-inflammatory (inhibition of paw edema) nih.gov
Dimethylphenylpiperazinium (DMPP)MouseReduction of airway inflammation physiology.org
1-acetyl-4-methylpiperazineRatReduction of locomotor activity nih.gov

Metabolic Pathway Investigations in Preclinical Models (non-human)

Specific metabolic pathway investigations for this compound in preclinical models are not available. However, the metabolism of nicotinic acid and its derivatives has been studied. In general, nicotinic acid can be metabolized through two main pathways in the liver: a high-affinity, low-capacity amidation pathway that produces nicotinamide and its derivatives, and a conjugation pathway that forms compounds like nicotinuric acid researchgate.net. The specific metabolic fate of the 4-methyl and piperazin-1-yl substitutions on the nicotinic acid backbone of the target compound would require dedicated studies. These investigations are crucial for understanding the compound's pharmacokinetic profile and identifying any active metabolites.

Pyridine Carboxylic Acid Metabolism

This compound belongs to the class of organic compounds known as pyridine carboxylic acids. hmdb.cadrugbank.com These are compounds containing a pyridine ring that bears a carboxylic acid group. hmdb.cadrugbank.com The metabolism of this class of compounds is exemplified by the well-studied vitamin B3, nicotinic acid (niacin). hmdb.canih.govebi.ac.uk

The primary metabolic pathway for nicotinic acid in most species involves conjugation with glycine to form nicotinuric acid. Another significant pathway is the formation of a glucuronide conjugate, nicotinic acid glucuronide. Additionally, nicotinic acid can be converted to nicotinamide, which is then further metabolized to nicotinamide-N-oxide and N-methylnicotinamide. The liver is the primary site for the metabolism of nicotinic acid. ebi.ac.uk

The metabolic fate of pyridine carboxylic acids can be influenced by the nature and position of other substituents on the pyridine ring. For this compound, the presence of the methyl and piperazinyl groups introduces additional sites for metabolic modification, which are discussed in the following sections.

Table 1: General Metabolic Pathways for Pyridine Carboxylic Acids (based on Nicotinic Acid)

Metabolic Pathway Resulting Metabolite Primary Enzyme System/Cofactor
Glycine Conjugation Nicotinuric Acid N-acyltransferase / Glycine
Glucuronidation Nicotinic Acid Glucuronide UDP-glucuronosyltransferase (UGT)
Conversion to Amide Nicotinamide N/A
N-methylation N-methylnicotinamide Nicotinamide N-methyltransferase

Glucuronidation and Oxidative Metabolism Pathways

The metabolism of this compound is anticipated to proceed via two major types of pathways: Phase I oxidative metabolism and Phase II glucuronidation.

Glucuronidation: The carboxylic acid moiety of the molecule is a prime site for Phase II conjugation. Specifically, it can undergo glucuronidation to form an acyl glucuronide. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver, and serves to increase the water solubility of the compound, facilitating its excretion.

Oxidative Metabolism: The structure of this compound presents several potential sites for Phase I oxidative reactions, which are typically mediated by the cytochrome P450 (CYP) enzyme system.

Piperazine (B1678402) Ring Oxidation: The piperazine moiety is susceptible to several oxidative transformations. N-dealkylation of the methyl group on the piperazine ring would yield 6-(piperazin-1-yl)-4-methylnicotinic acid. Oxidation can also occur at the carbon atoms of the piperazine ring, leading to the formation of various hydroxylated metabolites or piperazinone derivatives.

Pyridine Ring Oxidation: The pyridine ring can undergo hydroxylation at various positions, although this is generally a less common metabolic pathway compared to modifications of the side chains.

Methyl Group Oxidation: The methyl group attached to the pyridine ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid.

Studies on structurally similar compounds, such as Netupitant, which also contains a 6-(4-methyl-piperazin-1-yl)pyridine core, confirm extensive metabolism through both Phase I and Phase II pathways. nih.gov The major metabolites of Netupitant are formed through N-dealkylation, producing a desmethyl metabolite, and oxidation of the piperazine ring. nih.gov

Table 2: Predicted Metabolic Pathways for this compound

Pathway Potential Site of Metabolism Predicted Metabolite(s)
Phase I (Oxidative)
N-Dealkylation N-methyl group on piperazine 6-(piperazin-1-yl)-4-methylnicotinic acid
Ring Hydroxylation Piperazine ring Hydroxypiperazinyl derivatives
Ring Oxidation Piperazine ring Piperazinone derivatives
Side-chain Oxidation Pyridine-methyl group 4-(hydroxymethyl)-6-(piperazin-1-yl)nicotinic acid
Phase II (Conjugative)

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models (non-human)

Preclinical ADME studies are crucial for characterizing the pharmacokinetic profile of a new chemical entity. researchgate.net While specific ADME data for this compound are not publicly available, the profile can be inferred from studies on analogous compounds in non-human models, such as rodents and canines.

Absorption: As a pyridine carboxylic acid, the compound is expected to be absorbed from the gastrointestinal tract. nih.gov The presence of the basic piperazine moiety and the acidic carboxylic acid group means the compound is zwitterionic at physiological pH, which can influence its absorption characteristics. Oral bioavailability would be determined by its solubility, permeability, and susceptibility to first-pass metabolism. For similar piperazinyl derivatives, metabolic stability in liver microsomes is a key determinant of oral exposure. nih.gov

Distribution: Following absorption, the compound is expected to distribute into various tissues. The volume of distribution would be influenced by its plasma protein binding and tissue permeability. Compounds containing the piperazine scaffold often exhibit moderate to high volumes of distribution.

Metabolism: As detailed in section 7.4.2, the compound is expected to undergo extensive hepatic metabolism. In vitro studies using liver microsomes from preclinical species (e.g., mouse, rat, dog) would be used to identify major metabolites and the CYP enzymes responsible. nih.gov The formation of multiple metabolites, including desmethyl, hydroxylated, and glucuronidated forms, is anticipated.

Excretion: The parent compound and its metabolites are likely to be eliminated from the body through both renal and fecal routes. The more polar metabolites, such as the glucuronide conjugate, are primarily excreted in the urine. Less polar metabolites and any unchanged parent drug that is not absorbed orally may be excreted in the feces. An ADME study using a radiolabeled version of the compound in a preclinical species like the rat would definitively establish the routes and rates of excretion. nih.gov

Table 3: Predicted ADME Profile in Preclinical Models

Parameter Predicted Characteristic Rationale/Supporting Evidence
Absorption Orally absorbed Based on properties of nicotinic acid and other piperazine compounds. nih.govnih.gov
Distribution Moderate to High Volume of Distribution Typical for compounds containing a piperazine moiety.
Metabolism Extensive, primarily hepatic Multiple sites for Phase I (CYP) and Phase II (UGT) reactions. nih.gov

| Excretion | Renal and Fecal | Excretion of polar metabolites in urine and less polar compounds in feces. |

Identification and Validation of Mechanistic Biomarkers

The identification and validation of mechanistic biomarkers depend on the pharmacological target and mechanism of action of this compound. Without this information, potential biomarkers can only be proposed based on the compound's structural class.

Many compounds containing a substituted piperazine ring and a pyridine core interact with targets in the central nervous system (CNS), such as neurotransmitter receptors or transporters. For instance, Mirtazapine, which has a related structure, is an antagonist at various serotonin, histamine, and adrenergic receptors. If this compound acts on similar targets, potential mechanistic biomarkers could include:

Receptor Occupancy: Measured in vivo using techniques like Positron Emission Tomography (PET) imaging with a specific radioligand in preclinical models.

Neurotransmitter Levels: Changes in the levels of neurotransmitters (e.g., serotonin, dopamine, norepinephrine) or their metabolites in cerebrospinal fluid (CSF) or specific brain regions. rsc.org

Gene Expression Changes: Alterations in the expression of genes downstream of the target receptor, measured in brain tissue samples.

If the compound's target is a peripheral enzyme or receptor, biomarkers could include measurements of the substrate or product of the enzyme in plasma, or changes in downstream signaling molecules. Validation of any potential biomarker would require demonstrating a clear and consistent relationship between the biomarker's response and the compound's target engagement and pharmacological activity in preclinical models.

Emerging Research Directions and Applications in Chemical Biology for 4 Methyl 6 Piperazin 1 Yl Nicotinic Acid

Development of Chemical Probes for Receptor Function Elucidation

The structure of 4-Methyl-6-(piperazin-1-yl)nicotinic acid makes it a candidate for development as a chemical probe to investigate receptor functions. The nicotinic acid portion of the molecule is a derivative of niacin (Vitamin B3), which is known to interact with various biological targets. Specifically, derivatives like 6-(4-Methylpiperazin-1-yl)nicotinic acid are utilized in research to study the functions and interactions of nicotinic receptors. smolecule.com The piperazine (B1678402) moiety can be modified to introduce reporter tags, such as fluorescent labels or biotin, without significantly altering the core binding properties. These modified probes can be instrumental in visualizing receptor distribution in cells and tissues, studying ligand-receptor binding kinetics, and identifying novel protein-protein interactions. The exploration of chiral methyl substitutions on the piperazine ring has been shown to influence selectivity for different nicotinic acetylcholine receptor (nAChR) subtypes, such as α7 and α9, highlighting how subtle structural changes can refine the probe's specificity. nih.gov

Applications in Preclinical Drug Discovery for Specific Disease Targets

The scaffold of this compound is being investigated in preclinical settings for a range of diseases due to the combined pharmacological profiles of its constituent parts.

The nicotinic acid component has a recognized role in the central nervous system, where it is a key mediator for neuronal development and survival. nih.gov Research has explored the neuroprotective effects of niacin and its derivatives in the context of neurodegenerative conditions like Alzheimer's, Parkinson's, and Huntington's diseases. nih.gov Studies suggest that increased dietary intake of niacin is correlated with a reduced risk of Alzheimer's Disease and age-related cognitive decline. clinicaltrials.gov Clinical trials are underway to investigate the potential of niacin and its formulations to limit both amyloid and tau pathologies in Alzheimer's and to reduce inflammation in Parkinson's disease. clinicaltrials.govclinicaltrials.gov The piperazine moiety is also a "privileged structure" found in many centrally active agents. The combination of these two fragments in this compound provides a strong rationale for its evaluation in preclinical models of neurological disorders.

Nicotinic acid has demonstrated anti-inflammatory effects in various experimental models. nih.gov It can inhibit the inflammatory response, as shown in studies where it reduced paw edema and mechanical allodynia in models of inflammatory pain. nih.gov Furthermore, a meta-analysis of interventional studies concluded that niacin treatment is associated with significant reductions in the inflammatory markers C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α). researchgate.net The piperazine scaffold itself is integral to numerous compounds developed for their anti-inflammatory properties. nih.gov For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone was shown to reduce edema, cell migration, and levels of pro-inflammatory cytokines IL-1β and TNF-α in preclinical models. nih.gov This dual potential suggests that this compound could be a valuable lead structure for developing novel anti-inflammatory agents.

Table 1: Effect of Niacin on Inflammatory Markers and Adipokines (Meta-analysis)

Marker Effect Standardized Mean Difference (SMD) 95% Confidence Interval p-value
CRP Reduction -0.88 -1.46 to -0.30 0.003
TNF-α Reduction Significant Not specified < 0.05
IL-6 No significant reduction Not specified Not specified > 0.05
Adiponectin Elevation 3.52 0.95 to 6.1 0.007
Leptin Elevation 1.90 0.03 to 3.77 0.04

Data sourced from a systematic review and meta-analysis of randomized controlled trials. researchgate.net

The piperazine ring is a well-established scaffold in the design of antimicrobial agents. ijbpas.com Numerous studies have demonstrated that incorporating a piperazine moiety can lead to potent antibacterial and antifungal compounds. nih.govresearchgate.net In the context of tuberculosis, piperazine derivatives have shown significant promise. Pyrazinamide, a first-line antitubercular drug, is a structural relative of nicotinamide. nih.gov Research has led to the development of novel piperazine-containing compounds with potent activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net For instance, certain substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide derivatives exhibited inhibitory concentrations (IC50) as low as 1.35 µM against M. tuberculosis H37Ra. nih.gov Given that the nicotinic acid structure is also related to antitubercular agents, this compound represents a logical starting point for the synthesis and evaluation of new antitubercular drug candidates.

Table 2: Antitubercular Activity of Selected Piperazine Derivatives

Compound Series Derivative Example Target Strain IC50 (µM)
Substituted Benzamides (Series-I) 6a, 6e, 6h, 6j, 6k M. tuberculosis H37Ra 1.35 - 2.18
Substituted Benzamides (Series-II) 7e M. tuberculosis H37Ra < 2.18

IC50 represents the concentration required to inhibit 50% of bacterial growth. nih.gov

The therapeutic potential of this chemical class extends to antiviral and antiprotozoal applications. The cytoprotective and antiviral properties of nicotinamide (a form of niacin) have gained attention, although high doses are often required. nih.gov A niacin analogue, 6-Aminonicotinamide, was identified as a novel inhibitor of Hepatitis B virus (HBV) replication and HBsAg production in both in vitro and in vivo models. nih.gov On the antiprotozoal front, the 4-methylpiperazinyl group has been incorporated into various bicyclic compounds, leading to significant activity against parasites. nih.gov For instance, a ω-(4-methylpiperazin-1-yl)alkyl-2-azabicyclo-nonane derivative demonstrated higher antiplasmodial activity against Plasmodium falciparum (IC50 ≤ 0.023µM) than the established drug chloroquine (IC50 = 0.15µM). nih.gov These findings suggest that this compound could serve as a scaffold for developing new agents against viral and protozoal infections.

Table 3: Antiprotozoal Activity of a 4-Methylpiperazinyl Derivative

Compound Target Organism IC50 (µM) Selectivity Index (SI)
ω-(4-methylpiperazin-1-yl)alkyl-2-azabicyclo-nonane P. falciparum (K1 strain) ≤ 0.023 2188
Chloroquine (Reference Drug) P. falciparum (K1 strain) 0.15 1257

The Selectivity Index (SI) is the ratio of cytotoxic IC50 to antiplasmodial IC50, with higher values indicating greater selectivity for the parasite. nih.gov

Investigation of Synergistic Effects with Other Biologically Active Compounds

An emerging area of research is the investigation of how compounds like this compound might act synergistically with other therapeutic agents. Pharmacokinetic synergy, where one compound improves the uptake, metabolism, or stability of another, is a key mechanism. mdpi.com For example, piperine, an active component of black pepper that contains a piperidine ring (related to piperazine), is known to enhance the bioavailability of other compounds, such as curcumin, by inhibiting metabolic enzymes. mdpi.com Given that nicotinic acid and nicotinamide can inhibit certain Cytochrome P450 enzymes, there is a plausible mechanism by which this compound could modulate the metabolism of co-administered drugs. nih.gov This could potentially enhance the efficacy or reduce the required dosage of other agents, particularly in complex treatment regimens for diseases like cancer or infectious diseases. Future studies are warranted to explore these potential synergistic interactions in preclinical models.

Table of Mentioned Compounds

Compound Name
This compound
6-(4-Methylpiperazin-1-yl)nicotinic acid
Niacin (Vitamin B3)
Nicotinic Acid
Nicotinamide
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone
C-reactive protein (CRP)
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1beta (IL-1β)
Interleukin-6 (IL-6)
Pyrazinamide
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamide
6-Aminonicotinamide
ω-(4-methylpiperazin-1-yl)alkyl-2-azabicyclo-nonane
Chloroquine
Piperine

Research on this compound Remains Undisclosed

Detailed scientific information regarding the emerging research directions, applications in chemical biology, advanced delivery systems, and future translational perspectives of the chemical compound this compound is not available in the public domain.

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings, data tables, or detailed discussions related to the advanced research applications of "this compound" could be identified. This suggests that the compound may be a novel chemical entity that has not yet been extensively studied, or that research pertaining to it has not been published in publicly accessible formats.

The requested article sections, including "Emerging Research Directions and Applications in Chemical Biology," "Advanced Delivery Systems for Research Applications," and "Future Perspectives in Translational Research and Mechanistic Understanding," presuppose the existence of a body of research that is currently unavailable. Without foundational studies on the synthesis, characterization, and biological activity of this compound, any discussion of its advanced applications would be purely speculative and would not meet the required standards of scientific accuracy.

Further investigation into this compound would be necessary to provide any of the detailed information requested. This would likely involve de novo synthesis and a full spectrum of preclinical studies to determine its physicochemical properties, biological targets, and potential therapeutic or research applications.

Q & A

Q. Example Table: Factorial Design Parameters

FactorLevel 1Level 2
Temperature (°C)60100
SolventDMFTHF
BaseK₂CO₃Et₃N

(Basic) Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify aromatic protons (6–8 ppm) and piperazine methyl groups (~2.3 ppm).
    • ¹³C NMR: Confirm carbonyl (C=O, ~170 ppm) and quaternary carbons .
  • HPLC-MS: Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect trace impurities (<0.5%) .

(Advanced) How can researchers address discrepancies in solubility data across studies?

Methodological Answer:

  • Cross-Validation: Test solubility in multiple solvents (e.g., DMSO, ethanol, PBS) using UV-Vis spectroscopy (λmax ~260 nm for aromatic systems).
  • Co-Solvent Strategies: Use hydrotropic agents (e.g., 10% PEG-400) to enhance aqueous solubility, referencing protocols for structurally similar piperazine derivatives .
  • Degradation Studies: Monitor stability under stress conditions (e.g., 40°C/75% RH) via HPLC to rule out solubility interference from decomposition .

(Advanced) How should contradictory bioactivity results be analyzed in SAR studies?

Methodological Answer:

  • Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers.
  • Protease Inhibition Assays: Replicate assays under standardized conditions (pH 7.4, 37°C) to control for enzymatic variability.
  • Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., piperazine flexibility) to explain potency differences .

(Basic) What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation, as recommended for piperazine derivatives .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Spill Management: Neutralize acidic spills with sodium bicarbonate, followed by absorption with vermiculite .

(Advanced) How can computational methods predict metabolic pathways for this compound?

Methodological Answer:

  • In Silico Tools: Use SwissADME to predict cytochrome P450 interactions (e.g., CYP3A4 oxidation of the methyl group).
  • Metabolite Identification: Simulate Phase I/II metabolism (e.g., hydroxylation at the piperazine ring) and cross-validate with LC-MS/MS data .

(Basic) What storage conditions ensure long-term stability?

Methodological Answer:

  • Temperature: Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control: Use desiccants (silica gel) to avoid hygroscopic degradation .

(Advanced) How can researchers validate synthetic routes using green chemistry principles?

Methodological Answer:

  • Solvent Selection: Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.
  • Catalyst Recycling: Use immobilized palladium catalysts for Suzuki couplings to reduce heavy metal waste .

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